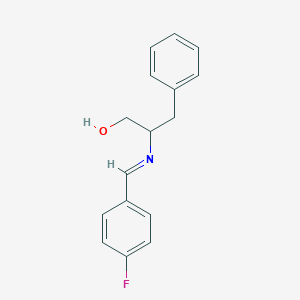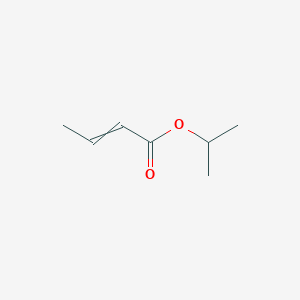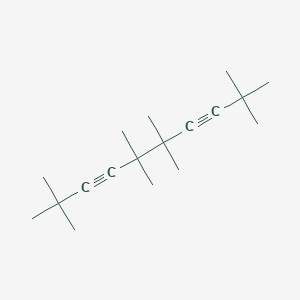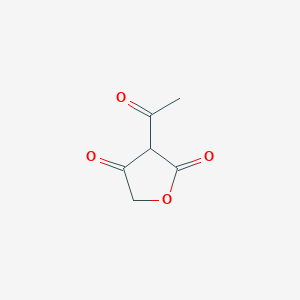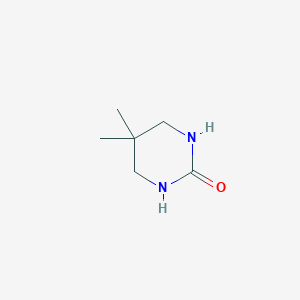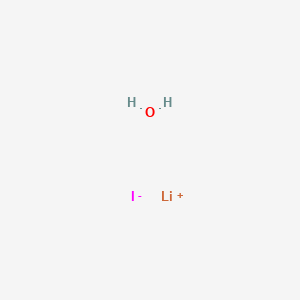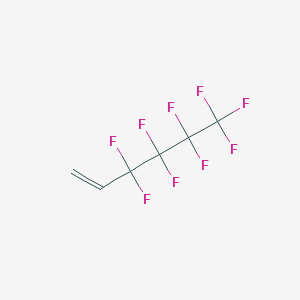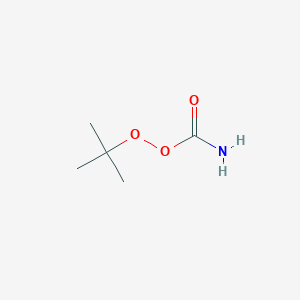
Tert-butyl peroxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl peroxycarbamate, also known as TBPC, is a peroxide compound that has been widely used in scientific research. This compound is a white crystalline solid that is highly soluble in organic solvents. TBPC is known for its ability to initiate free radical reactions, making it a valuable tool in many chemical and biochemical experiments. In
Mecanismo De Acción
Tert-butyl peroxycarbamate initiates free radical reactions by decomposing to form a tert-butyl radical and a peroxycarbonyl radical. These radicals can then react with other molecules to form new compounds. The tert-butyl radical can also react with oxygen to form a peroxy radical, which can then react with other molecules to form new compounds.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl peroxycarbamate has been shown to have antioxidant properties, which may be useful in the treatment of diseases such as cancer and Alzheimer's disease. Tert-butyl peroxycarbamate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tert-butyl peroxycarbamate is its ability to initiate free radical reactions at low temperatures, which is useful in many lab experiments. However, Tert-butyl peroxycarbamate is also highly reactive and can be dangerous if not handled properly. In addition, Tert-butyl peroxycarbamate can decompose over time, making it less effective as an initiator of free radical reactions.
Direcciones Futuras
There are many future directions for the use of Tert-butyl peroxycarbamate in scientific research. One direction is the synthesis of new biologically active compounds using Tert-butyl peroxycarbamate as an initiator of free radical reactions. Another direction is the use of Tert-butyl peroxycarbamate in the synthesis of new materials with unique properties. Finally, the use of Tert-butyl peroxycarbamate in the treatment of diseases such as cancer and Alzheimer's disease is an area of ongoing research.
Métodos De Síntesis
Tert-butyl peroxycarbamate can be synthesized by the reaction of tert-butyl hydroperoxide with carbamic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization from a suitable solvent such as ethyl acetate.
Aplicaciones Científicas De Investigación
Tert-butyl peroxycarbamate has been widely used in scientific research as an initiator of free radical reactions. It has been used in the synthesis of polymers, such as polyethylene and polypropylene. Tert-butyl peroxycarbamate has also been used in the synthesis of nanoparticles, such as gold nanoparticles. In addition, Tert-butyl peroxycarbamate has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.
Propiedades
Número CAS |
18389-96-3 |
|---|---|
Nombre del producto |
Tert-butyl peroxycarbamate |
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
tert-butyl carbamoperoxoate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7) |
Clave InChI |
QSLMSOBCWZNNCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)N |
SMILES canónico |
CC(C)(C)OOC(=O)N |
Sinónimos |
Carbamoperoxoic acid, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




